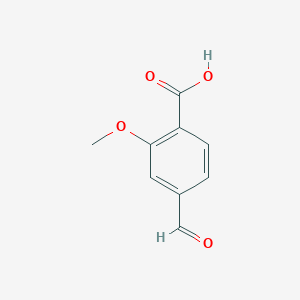

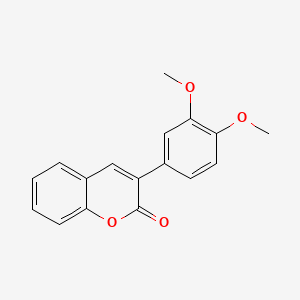

3-(3,4-二甲氧基苯基)色满-2-酮

描述

Chromen-2-one derivatives, particularly those with a 3,4-dimethoxyphenyl substitution, have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are known for their potential antibacterial, antioxidant, and anti-cancer properties, making them valuable targets for drug development .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves the use of coumarin-based precursors. For instance, 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one was synthesized from 4-hydroxy coumarin by refluxing with aromatic aldehydes in the presence of a catalytic amount of piperidine . Another approach includes a one-pot domino Friedel-Crafts acylation/annulation process starting from internal alkynes and 2-methoxybenzoyl chlorides, which yields various 2,3-disubstituted chromen-4-one derivatives . Additionally, a solvent-free method using K10 montmorillonite catalysis has been developed for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene ring system, which can be further substituted with various functional groups. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing details such as cell constants, space group, and the formation of linear chains or dimeric structures through p-p stacking interactions . NMR spectroscopy also plays a crucial role in elucidating the molecular structure, including the assignment of proton and carbon atoms .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including oxidative cyclization, which has been observed in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones from 1-phenylhydrazono chromen-2-ones . The reactivity of these compounds is influenced by the substituents on the chromene ring, which can affect the outcome of the reactions and the biological activity of the synthesized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, are critical for their pharmacological application. For example, poor water solubility has been reported for some derivatives, necessitating the use of formulations for in vivo studies . The sensitivity of these compounds to solvent polarity and their ability to form hydrogen bonds with protic and aprotic solvents have been studied using UV/vis absorption spectra, potentiometric, and NMR titration experiments . These properties are essential for understanding the behavior of chromen-2-one derivatives in biological systems and for optimizing their pharmacological profiles.

科学研究应用

1. 潜在的 COX-2 抑制剂

3-(3,4-二甲氧基苯基)色满-2-酮及其衍生物已被研究其作为选择性 COX-2 抑制剂的潜力。一项研究将 2-(3,4-二甲氧基苯基)-3-(4-氟苯基)-6-甲氧基-4H-色满-4-酮表征为一种新型选择性 COX-2 抑制剂。该研究涉及单 X 射线晶体学分析和计算机模拟研究,提供了对分子构象和负责 COX-2 选择性的结合相互作用的见解 (Rullah 等,2015)。

2. 抗肿瘤活性

3-(3,4-二甲氧基苯基)色满-2-酮的衍生物,如 1H-噻吩并[2,3-c]色满-4(2H)-酮,已被合成并评估其抗肿瘤活性。初步筛选显示对各种癌细胞系(包括 A549、BGC-823、HCT116 和 MDA-MB-453)具有中等到良好的活性 (Yu 等,2017)。

3. 抗菌和抗氧化活性

一些色满-2-酮衍生物,如 3-(5-(2,5-二甲基苯基)-1-苯基-4,5-二氢-1H-吡唑-3-基)-4-羟基-2H-色满-2-酮,已显示出对大肠杆菌和铜绿假单胞菌等细菌具有显着的抗菌活性。这些化合物还表现出不同程度的抗氧化活性 (Al-ayed,2011)。

4. ROS/RNS 清除活性

对色酮和氧杂蒽酮的研究,包括 2-(3,4-二甲氧基苯基)-4H-色满-4-酮衍生物,突出了它们的抗氧化特性。对这些化合物进行了清除活性氧 (ROS) 和活性氮物种 (RNS) 的评估,结果表明其作用取决于浓度,IC50 值在微摩尔范围内 (Proença 等,2016)。

5. 分子表征和晶体学

已对 3-(3,4-二甲氧基苯基)色满-2-酮的各种衍生物进行了广泛的分子表征和晶体学研究。这些研究为这些化合物的分子结构及其在包括制药和材料科学在内的各个领域的潜在应用提供了宝贵的见解。例如,已确定 4-羟基-3-[(2-氧代-2H-色满-3-基)-(3,4,5-三甲氧基苯基)甲基]色满-2-酮的晶体结构 (Manolov 等,2008)。

安全和危害

未来方向

The future directions for “3-(3,4-Dimethoxyphenyl)chromen-2-one” could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities displayed by related compounds, there may be potential for this compound in various applications .

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFPKNYYBNPHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327756 | |

| Record name | NSC682564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)chromen-2-one | |

CAS RN |

22367-92-6 | |

| Record name | NSC682564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。